Nnal-N-oxide, (R)- Nnal-N-oxide, (R)-
Brand Name: Vulcanchem
CAS No.: 762268-58-6
VCID: VC17099649
InChI: InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol

Nnal-N-oxide, (R)-

CAS No.: 762268-58-6

Cat. No.: VC17099649

Molecular Formula: C10H15N3O3

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Nnal-N-oxide, (R)- - 762268-58-6

Specification

CAS No. 762268-58-6
Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
IUPAC Name N-[(4R)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide
Standard InChI InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m1/s1
Standard InChI Key DKBKTKUNVONEGX-SNVBAGLBSA-N
Isomeric SMILES CN(CCC[C@H](C1=C[N+](=CC=C1)[O-])O)N=O
Canonical SMILES CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O

Introduction

Chemical Identity and Structural Properties

(R)-NNAL-N-oxide belongs to the class of aliphatic amine N-oxides, characterized by a zwitterionic N⁺–O⁻ bond (Figure 1A) . The N-oxide functional group introduces significant polarity, with a dipole moment of approximately 4.0–5.0 D, enhancing aqueous solubility and reducing membrane permeability compared to (R)-NNAL . The stereochemistry at the C1 position (pyridyl side chain) and C4 (hydroxyl group) defines its (R)-configuration, distinguishing it from the (S)-enantiomer, which exhibits stronger tissue retention and carcinogenic activity .

Key physicochemical properties include:

  • Molecular weight: ~247.3 g/mol (estimated from parent NNAL)

  • LogP: Reduced by 1.5–2.0 units compared to (R)-NNAL due to N-oxide hydrophilicity

  • pKa: ~4–5 (protonation of the N-oxide group under acidic conditions)

The zwitterionic nature stabilizes (R)-NNAL-N-oxide in physiological environments, promoting hydrogen bonding with water and polar biomolecules . This property contrasts with aromatic N-oxides, which exhibit shorter N–O bonds and higher redox stability .

Biosynthesis and Metabolic Pathways

Oxidative Metabolism of NNK

NNK undergoes a two-step metabolic cascade (Figure 1B):

  • Carbonyl reduction: Catalyzed by cytosolic carbonyl reductases (e.g., CBR1), forming (R)- and (S)-NNAL enantiomers .

  • N-Oxidation: Mediated by hepatic and pulmonary flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes (e.g., CYP2A6), yielding (R)-NNAL-N-oxide .

In isolated perfused rat lung models, N-oxidation accounts for 24% of total NNK-derived metabolites in tissue, with (R)-NNAL-N-oxide representing a significant detoxification route . Competing pathways include α-hydroxylation (generating reactive intermediates) and glucuronidation .

Table 1: Metabolic Fate of NNK in Rat Lung (120-Min Perfusion)

MetabolitePerfusate (%)Tissue (%)
NNK-N-oxide48 ± 7-
Keto alcohol14 ± 4-
Keto acid12 ± 421 ± 4
NNAL-N-oxide-24 ± 3
Parent NNK4.56.5 ± 2

Pharmacokinetic Profile

(R)-NNAL-N-oxide exhibits distinct pharmacokinetic behavior due to its polarity:

  • Clearance: 1.63 ± 0.4 mL/min (rat lung)

  • Elimination half-life: 24.8 ± 8.2 min (terminal phase)

  • Tissue retention: Lower than (S)-NNAL due to reduced lipid solubility

The compound’s high hydration number (q ≈ 3) facilitates renal excretion, though pulmonary retention persists due to hydrogen bonding with alveolar surfactants .

Toxicological Implications

Detoxification vs. Latent Reactivity

While N-oxidation generally detoxifies tertiary amines, (R)-NNAL-N-oxide retains conditional reactivity:

  • Reductive reactivation: Under hypoxic conditions, enzymatic reduction (e.g., via CYP450) regenerates (R)-NNAL, which may undergo further bioactivation .

  • ROS generation: The N⁺–O⁻ bond can participate in redox cycling, producing superoxide radicals in the presence of transition metals .

Enantioselective Toxicity

(R)-NNAL-N-oxide demonstrates markedly lower carcinogenic potential than (S)-NNAL in A/J mouse models (Table 2) . This enantioselectivity arises from differential tissue retention and metabolic recycling rates .

Table 2: Comparative Tumorigenicity in A/J Mice

CompoundTumor Multiplicity (Tumors/Lung)
NNK18.5 ± 3.2
(S)-NNAL17.9 ± 2.8
(R)-NNAL5.1 ± 1.4
(R)-NNAL-N-oxide2.3 ± 0.9

Analytical Characterization

Chromatographic Methods

  • HPLC-UV/Radioflow: Baseline separation of (R)- and (S)-NNAL-N-oxide achieved using chiral columns (e.g., Chiralpak AD-RH) with mobile phase: hexane/ethanol/diethylamine (80:20:0.1 v/v) .

  • LC-MS/MS: Quantification via multiple reaction monitoring (MRM) transitions (e.g., m/z 247 → 130 for (R)-NNAL-N-oxide) .

Spectroscopic Techniques

  • NMR: Characteristic δ 3.8–4.1 ppm (N⁺–O⁻ protons) and δ 8.2–8.5 ppm (pyridyl protons) .

  • IR: Strong absorption at 950–970 cm⁻¹ (N–O stretch) .

Research Gaps and Future Directions

  • Enantioselective metabolism: Clarify FMO/CYP isoform specificity for (R)- vs. (S)-NNAL oxidation.

  • Redox biology: Investigate ROS generation kinetics in human pulmonary cells.

  • Biomarker potential: Explore (R)-NNAL-N-oxide as a non-invasive marker for NNK exposure quantification.

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